3,4-Dibromo-Mal-PEG4-Acid

Catalog No.
S14268324
CAS No.
M.F
C15H21Br2NO8
M. Wt
503.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromo-Mal-PEG4-Acid

Product Name

3,4-Dibromo-Mal-PEG4-Acid

IUPAC Name

3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C15H21Br2NO8

Molecular Weight

503.14 g/mol

InChI

InChI=1S/C15H21Br2NO8/c16-12-13(17)15(22)18(14(12)21)2-4-24-6-8-26-10-9-25-7-5-23-3-1-11(19)20/h1-10H2,(H,19,20)

InChI Key

JMJVXNRBNZBUFV-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)C(=O)O

3,4-Dibromo-Mal-PEG4-Acid is a specialized chemical compound that features a dibromomaleimide functional group linked to a polyethylene glycol (PEG) moiety. This compound is characterized by its hydrophilic nature due to the PEG segment, which enhances solubility in aqueous environments. The dibromomaleimide group provides two reactive sites for thiol groups, facilitating the formation of stable thioether bonds. Additionally, the presence of the carboxylic acid group allows for further reactions with amines, making it versatile for various biochemical applications .

Involving 3,4-Dibromo-Mal-PEG4-Acid include:

  • Thiol-Ene Reaction: The dibromomaleimide group can react with thiols to form thioether linkages. Each bromine atom can be substituted by a thiol, resulting in two points of attachment.
  • Amide Bond Formation: The carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form stable amide bonds .

3,4-Dibromo-Mal-PEG4-Acid is primarily utilized in bioconjugation applications. Its ability to form stable linkages with biomolecules makes it suitable for:

  • Antibody-Drug Conjugates (ADCs): The compound serves as a linker that connects therapeutic agents to antibodies, enhancing targeted delivery and efficacy.
  • Biomolecular Probes: It can be used in the development of probes for imaging or therapeutic purposes due to its reactive functionalities .

The synthesis of 3,4-Dibromo-Mal-PEG4-Acid typically involves:

  • Preparation of Dibromomaleimide: This can be synthesized from maleic anhydride through bromination reactions.
  • Coupling with PEG: The dibromomaleimide is then reacted with a PEG derivative that contains an appropriate reactive group (such as an amine or hydroxyl) to form the final product.
  • Purification: The crude product is purified using techniques such as chromatography to obtain high-purity 3,4-Dibromo-Mal-PEG4-Acid .

3,4-Dibromo-Mal-PEG4-Acid finds numerous applications in:

  • Drug Development: As a linker in ADCs and other targeted therapies.
  • Bioconjugation: For attaching various biomolecules, including proteins and nucleic acids.
  • Diagnostic Tools: In the formulation of imaging agents and biosensors due to its reactive nature .

Studies involving 3,4-Dibromo-Mal-PEG4-Acid focus on its interactions with various biomolecules:

  • Reactivity with Thiols: Investigations into how effectively it forms thioether bonds with different thiol-containing compounds.
  • Stability of Conjugates: Examining the stability and efficacy of drug conjugates formed using this linker under physiological conditions.

These studies help in optimizing its use in therapeutic and diagnostic applications .

Several compounds share structural or functional similarities with 3,4-Dibromo-Mal-PEG4-Acid. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
3,4-Dibromo-Mal-PEG8-AcidDibromomaleimide, AcidLonger PEG chain enhances solubility
3,4-Dibromo-Mal-PEG4-NHS EsterDibromomaleimide, NHS EsterSite-specific activation for amine coupling
3,4-Dibromo-Mal-PEG4-BocDibromomaleimide, BocProtecting group allows selective reactions
3,4-Dibromo-Mal-PEG4-AmideDibromomaleimide, AmideTerminal amine enhances reactivity

Uniqueness of 3,4-Dibromo-Mal-PEG4-Acid

What sets 3,4-Dibromo-Mal-PEG4-Acid apart is its combination of hydrophilicity from the PEG segment and dual reactivity from the dibromomaleimide group. This unique structure allows for versatile applications in drug delivery systems and bioconjugation strategies while maintaining stability and solubility in biological environments .

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

502.96134 g/mol

Monoisotopic Mass

500.96339 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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